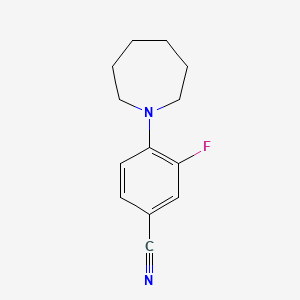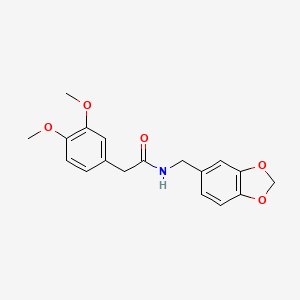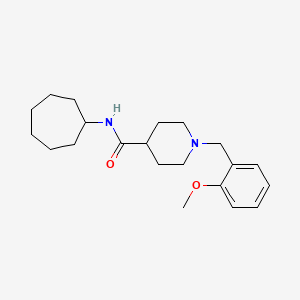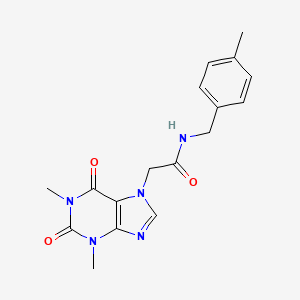![molecular formula C20H19ClO3 B5777160 7-[(3-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5777160.png)
7-[(3-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-[(3-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one is a chemical compound that belongs to the family of flavonoids. It is also known as flavokawain B and is found in the kava plant. The kava plant is native to the Pacific Islands and has been used for centuries in traditional medicine and cultural ceremonies. Flavokawain B has gained attention in recent years due to its potential therapeutic properties, particularly in the field of cancer research.
作用机制
The exact mechanism of action of flavokawain B is not fully understood, but it is believed to act through several pathways. One proposed mechanism involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth and survival. Flavokawain B has also been shown to activate the p38 MAPK pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
Flavokawain B has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and -9, which are enzymes involved in programmed cell death. Flavokawain B has also been shown to inhibit the expression of various proteins involved in cancer cell growth and survival, such as Bcl-2 and survivin. Additionally, flavokawain B has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using flavokawain B in lab experiments is its potential as a therapeutic agent in the treatment of cancer and other diseases. It has been shown to have potent anti-cancer properties and may be a promising candidate for further development. However, one limitation is the potential toxicity of flavokawain B, as it has been shown to have hepatotoxic effects in animal studies. Additionally, the availability of flavokawain B may be limited due to its extraction from the kava plant, which is regulated in some countries.
未来方向
There are several future directions for the study of flavokawain B. One potential direction is the development of flavokawain B as a therapeutic agent for cancer and other diseases. Further research is needed to determine the optimal dosage and delivery method for flavokawain B, as well as its potential toxicity in humans. Another direction is the study of flavokawain B as a natural product with potential applications in the food and cosmetic industries. Additionally, further research is needed to fully understand the mechanism of action of flavokawain B and its potential interactions with other drugs and compounds.
合成方法
The synthesis of flavokawain B can be achieved through several methods, including chemical synthesis and extraction from the kava plant. One common method involves the extraction of kava root with ethanol, followed by purification and isolation of flavokawain B through chromatography techniques. Chemical synthesis of flavokawain B involves the reaction of appropriate precursors in the presence of a catalyst under controlled conditions.
科学研究应用
Flavokawain B has been the subject of numerous scientific studies in recent years, particularly in the field of cancer research. It has been shown to have anti-cancer properties, specifically in the inhibition of cancer cell growth and induction of apoptosis (programmed cell death) in various cancer cell lines. Flavokawain B has also been studied for its potential use in the treatment of other diseases, such as diabetes, inflammation, and neurological disorders.
属性
IUPAC Name |
7-[(3-chlorophenyl)methoxy]-8-methyl-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClO3/c1-3-5-15-11-19(22)24-20-13(2)18(9-8-17(15)20)23-12-14-6-4-7-16(21)10-14/h4,6-11H,3,5,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHXLELFUWXZNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B5777088.png)



![4-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl}benzoic acid](/img/structure/B5777135.png)
![4-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5777138.png)


![4-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-nitrobenzamide](/img/structure/B5777162.png)
![2-amino-4-[4-(dimethylamino)phenyl]-6-ethyl-5-methylnicotinonitrile](/img/structure/B5777167.png)


![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5777183.png)